Potency Superiority Over PHCCC: ~8-Fold Improvement in mGluR4 Potentiation
(1R,2S)-VU0155041 demonstrates significantly enhanced potency as an mGluR4 PAM compared to the prototypical PAM PHCCC. At human mGluR4, VU0155041 potentiates an EC20 glutamate response with an EC50 of 798 ± 58 nM [1]. In contrast, PHCCC exhibits an EC50 of 4.1 μM in comparable functional assays [2]. This represents an approximately 5.1-fold potency improvement. The original discovery paper reports VU0155041 as approximately 8-fold more potent than PHCCC based on fold-shift analysis [1].
| Evidence Dimension | Potency (EC50) for potentiating glutamate response at human mGluR4 |
|---|---|
| Target Compound Data | EC50 = 798 ± 58 nM |
| Comparator Or Baseline | PHCCC EC50 = 4.1 μM |
| Quantified Difference | VU0155041 is ~5.1- to 8-fold more potent |
| Conditions | Human mGluR4 expressed in GIRK cells, thallium flux assay |
Why This Matters
Higher potency reduces compound consumption, lowers per-experiment cost, and minimizes vehicle-related artifacts in cell-based assays.
- [1] Niswender CM, Johnson KA, Weaver CD, et al. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4. Mol Pharmacol. 2008;74(5):1345-1358. doi:10.1124/mol.108.049551 View Source
- [2] Williams R, Zhou Y, Niswender CM, et al. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead. Bioorg Med Chem Lett. 2009;19(3):962-966. doi:10.1016/j.bmcl.2008.11.103 View Source
